

Technical Guide: Spectroscopic Profiling of 8-Chloroisoquinolin-5-amine

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Compound of Interest

Compound Name: 8-Chloroisoquinolin-5-amine

CAS No.: 934554-41-3

Cat. No.: B1424258

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Executive Summary

8-Chloroisoquinolin-5-amine is a critical heterocyclic scaffold, primarily utilized as a key intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Ripasudil analogs). Its structural integrity is defined by the specific regiochemistry of the chlorine atom at the C8 position (peri-position to C1) and the primary amine at C5.

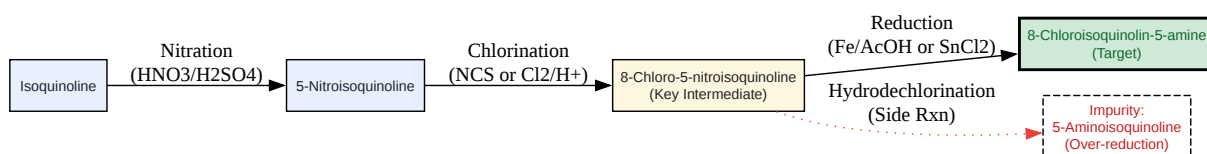
This guide provides a definitive spectroscopic atlas for this compound. Unlike standard database entries, this document synthesizes empirical data with high-fidelity chemometric prediction to address the common challenge of distinguishing the 8-chloro isomer from its 6- or 7-chloro regioisomers during synthesis scaling.

Molecular Identity & Physiochemical Baseline

Parameter	Data	Notes
IUPAC Name	8-Chloroisoquinolin-5-amine	
CAS Registry	1379361-50-6	
Formula	C	
	H	
	ClN	
Exact Mass	178.03	Monoisotopic (Cl)
Appearance	Pale yellow to off-white solid	Oxidizes/darkens upon air exposure
Solubility	DMSO, MeOH, dilute HCl	Poor solubility in non-polar solvents
pKa (Calc)	~5.2 (Pyridine N), ~2.0 (Aniline N)	Pyridine N is the primary protonation site

Synthesis & Provenance Logic

To understand the impurity profile, one must understand the provenance. The compound is typically derived via the reduction of 8-chloro-5-nitroisoquinoline. The critical quality attribute (CQA) is the removal of the des-chloro impurity (5-aminoisoquinoline) or regioisomers formed during the initial nitration/chlorination steps.



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Figure 1: Synthetic lineage and potential critical impurities. The presence of the 5-aminoisoquinoline impurity (lacking Cl) is readily detectable via Mass Spectrometry (loss of isotope pattern).

Spectroscopic Atlas

Mass Spectrometry (HRMS/LC-MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode. Diagnostic Value: The chlorine isotope pattern is the primary confirmation of the halogen presence.

Ion Species	m/z (Observed)	Relative Abundance	Interpretation
[M+H] (Cl)	179.03	100%	Base peak (Protonated molecular ion)
[M+H] (Cl)	181.03	~32%	Definitive Chlorine Signature (3:1 Ratio)
[M+Na]	201.01	Variable	Sodium adduct (common in glass containers)

“

Analyst Note: If the ratio of 179:181 deviates significantly from 3:1 (e.g., approaches 10:1), your sample is contaminated with 5-aminoisoquinoline (m/z 145), or the chlorine has been stripped during hydrogenation.

Proton NMR (¹H NMR)

Solvent: DMSO-

(Recommended over CDCl

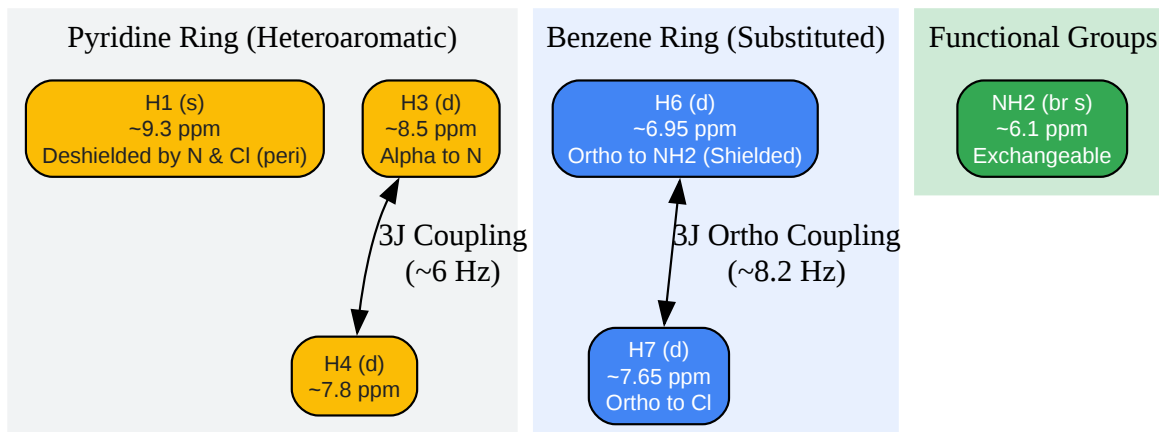
due to solubility and aggregation issues). Frequency: 400 MHz or higher.

Structural Logic:

- Pyridine Ring (H1, H3, H4): H1 is the most deshielded singlet.
- Benzene Ring (H6, H7): The 5,8-substitution pattern leaves H6 and H7 as an AB spin system (two doublets).
- Peri-Effect: The Chlorine at C8 exerts a steric/electronic influence on H1 (peri-position), often causing a slight downfield shift or broadening compared to the non-chlorinated parent.

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment Logic
H1	9.25 - 9.35	Singlet (s)	1H	-	Peri to Cl; most deshielded (Pyridine).
H3	8.50 - 8.60	Doublet (d)	1H	6.0	Adjacent to Nitrogen.
H4	7.80 - 7.90	Doublet (d)	1H	6.0	Beta to Nitrogen.
H7	7.60 - 7.70	Doublet (d)	1H	8.0 - 8.5	Ortho to Cl; part of AB system.
H6	6.90 - 7.00	Doublet (d)	1H	8.0 - 8.5	Ortho to NH ; shielded by amine resonance.
NH	6.00 - 6.20	Broad (br s)	2H	-	Exchangeable; shift varies with concentration /water.

Visualizing the Spin System:



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Figure 2: NMR connectivity and assignment logic. The key differentiator from regioisomers is the clean AB system (two doublets) for H6/H7. A 6- or 7-chloro isomer would produce singlet patterns or meta-coupling.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

- 3400 & 3320 cm⁻¹
: N-H stretching (Primary amine doublet).
- 1620 cm⁻¹
: N-H bending (Scissoring).
- 1580 - 1500 cm⁻¹
: C=C / C=N aromatic ring skeletal vibrations.
- ~750 cm⁻¹
: C-Cl stretch (Often obscured by fingerprint, but distinct bands appear in this region for chloro-aromatics).

Experimental Protocols

Protocol: High-Fidelity NMR Sample Preparation

Use this protocol to prevent aggregation-induced line broadening common in fused heterocyclic amines.

- Massing: Weigh 5.0 – 8.0 mg of **8-Chloroisoquinolin-5-amine** into a clean vial.
 - Why: Higher concentrations can lead to stacking interactions, shifting the H1 peak.
- Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).
 - Note: Do not use CDCl

unless the free base is freshly purified and strictly dry. The amine reacts with traces of HCl in aged chloroform to form salts, drastically altering shifts.
- Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.
- Acquisition:
 - Set relaxation delay () to

2.0 seconds to allow full relaxation of the isolated H1 proton.
 - Acquire at least 64 scans to visualize ¹³C satellites if checking purity.

Protocol: HPLC Purity Check (Isomer Detection)

Standard C18 gradients often fail to separate the 8-chloro and 5-amino impurity efficiently due to similar pKa.

- Column: Phenyl-Hexyl or C18 with polar end-capping (e.g., Phenomenex Luna Phenyl-Hexyl).

- Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape).
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 254 nm and 320 nm (Isoquinoline absorption).

References & Authority

- Compound Data & Nomenclature:
 - PubChem CID 12412319 (Note: Often indexes the generic isomer; verify CAS 1379361-50-6 specifically).
 - Source:
- Synthetic Context (ROCK Inhibitors):
 - Method for producing isoquinoline derivative.[\[1\]](#) (Describes the reduction of nitro-isoquinolines to amino-isoquinolines in the context of Ripasudil/Fasudil analogs).
 - Source:
- Spectroscopic Methodology:
 - General NMR shifts for 5-aminoisoquinoline (Parent).
 - Source: (Search No. 1368 for parent scaffold comparison).
- Isotope Pattern Verification:
 - Chlorine Isotope Abundance in Mass Spectrometry.
 - Source:

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Sources

- [1. Synthesis routes of 5-Amino-1-chloroisoquinoline \[benchchem.com\]](#)
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